Product packaging for 3,3,3-Triphenylpropionyl chloride(Cat. No.:CAS No. 33166-49-3)

3,3,3-Triphenylpropionyl chloride

Cat. No.: B3126175
CAS No.: 33166-49-3
M. Wt: 320.8 g/mol
InChI Key: BLPLXBBDSPRTDX-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis

The primary significance of 3,3,3-triphenylpropionyl chloride in advanced organic synthesis stems from the substantial steric bulk conferred by the three phenyl rings. This steric hindrance can be strategically exploited to control the regioselectivity and stereoselectivity of reactions. In nucleophilic acyl substitution reactions, the bulky trityl group can direct the approach of a nucleophile to a less hindered site on a multifunctional molecule or influence the stereochemical outcome of a reaction by favoring the formation of a specific diastereomer.

The reactivity of acyl chlorides is generally high, readily undergoing nucleophilic addition-elimination reactions chemistrystudent.comchemguide.co.uk. However, the steric hindrance in this compound is expected to moderate this reactivity, making it a more selective acylating agent compared to less hindered counterparts like acetyl chloride or benzoyl chloride. This controlled reactivity can be advantageous in complex syntheses where delicate functional groups need to be preserved. The reaction of sterically hindered acid chlorides with alcohols, for instance, is known to be significantly influenced by the size of both reactants libretexts.org.

Historical Context of its Reagent Applications

While specific historical applications of this compound are not extensively documented in readily available literature, its conceptual foundation lies in the broader history of using sterically hindered reagents in organic synthesis. The triphenylmethyl (trityl) group itself has a long history, with its discovery by Moses Gomberg in 1900 leading to the realization of stable organic radicals faidherbe.org. Subsequently, the trityl group found widespread use as a protecting group in carbohydrate and nucleoside chemistry, where its bulk allows for the selective protection of primary hydroxyl groups total-synthesis.com.

The application of sterically hindered acyl chlorides for achieving selective transformations has been a consistent theme in organic synthesis. For example, pivaloyl chloride, with its bulky t-butyl group, is often used to introduce a sterically demanding acyl group, which can influence the conformation of a molecule or protect a specific site. The principles governing the use of such reagents—leveraging steric hindrance to control reactivity and selectivity—provide the historical and conceptual framework for the potential applications of this compound. The synthesis of hindered esters from acid chlorides has been a topic of study, with methods developed to overcome the slow reaction rates often observed semanticscholar.org.

Scope and Research Focus on Structured Molecular Systems

The contemporary research interest in molecules like this compound is centered on the construction of highly structured and complex molecular systems. The rigid and well-defined three-dimensional structure of the trityl group makes it an excellent building block for creating molecular architectures with specific shapes and cavities.

Current research in areas such as supramolecular chemistry, materials science, and medicinal chemistry often requires the synthesis of large, shape-persistent molecules. This compound can serve as a key reagent in this context, allowing for the introduction of the bulky 3,3,3-triphenylpropyl moiety. This group can act as a "molecular scaffold," providing a rigid framework upon which other functional groups can be precisely positioned. For example, it could be used to synthesize molecules with propeller-like geometries, which are of interest for their chiroptical properties and potential applications in asymmetric catalysis.

The general synthetic route to acyl chlorides from their corresponding carboxylic acids is well-established, typically involving reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) chemistrystudent.comlibretexts.org. The synthesis of this compound would be expected to follow this standard procedure, starting from 3,3,3-triphenylpropionic acid sigmaaldrich.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClO B3126175 3,3,3-Triphenylpropionyl chloride CAS No. 33166-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-triphenylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPLXBBDSPRTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)Cl)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3,3 Triphenylpropionyl Chloride

Conventional Synthetic Protocols

The primary and most direct methods for preparing 3,3,3-triphenylpropionyl chloride involve the use of readily available starting materials and well-established chemical reactions.

Acyl Chloride Formation from 3,3,3-Triphenylpropionic Acid via Chlorinating Agents

The most conventional and widely employed method for the synthesis of this compound is the reaction of 3,3,3-triphenylpropionic acid with a suitable chlorinating agent. prepchem.comprepchem.com This approach is a standard procedure in organic chemistry for the conversion of carboxylic acids to their more reactive acyl chloride derivatives. numberanalytics.com

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be employed. The choice of reagent can sometimes be influenced by the scale of the reaction and the desired purity of the final product. For instance, the byproducts of the reaction with oxalyl chloride, carbon dioxide and carbon monoxide, are also gases, simplifying purification. numberanalytics.comlibretexts.org

A typical procedure involves refluxing 3,3,3-triphenylpropionic acid with an excess of the chlorinating agent, either neat or in an inert solvent like toluene (B28343). prepchem.comorgsyn.org After the reaction is complete, the excess chlorinating agent and solvent are removed, often under reduced pressure, to yield the crude this compound. prepchem.comorgsyn.org

Table 1: Common Chlorinating Agents for Acyl Chloride Synthesis

Chlorinating Agent Formula Byproducts Phase of Byproducts
Thionyl chloride SOCl₂ SO₂, HCl Gas
Oxalyl chloride (COCl)₂ CO, CO₂, HCl Gas
Phosphorus pentachloride PCl₅ POCl₃, HCl Liquid, Gas

Generation through Acylium Ion Intermediates (e.g., from Ketene (B1206846) and Trityl Cation)

A less common but mechanistically intriguing pathway to this compound involves the generation of an acylium ion intermediate. Acylium ions (R-C≡O⁺) are powerful electrophiles that can be trapped by a chloride source to form the corresponding acyl chloride. lookchem.com

In the context of this compound, a potential, though not widely documented, route could involve the reaction of ketene (H₂C=C=O) with the triphenylmethyl (trityl) cation ((C₆H₅)₃C⁺). The trityl cation is a stable carbocation that can be generated from trityl chloride in the presence of a Lewis acid or within a confined space that promotes ionization. nih.govrsc.orgcolab.ws

The proposed mechanism would involve the electrophilic attack of the trityl cation on the sp²-hybridized carbon of ketene. This would generate a resonance-stabilized acylium ion. Subsequent reaction of this acylium ion with a chloride ion, which would be present in the reaction mixture from the generation of the trityl cation, would yield this compound. While the trityl cation is well-known to catalyze various organic reactions, its specific reaction with ketene to form this particular acylium ion is more of a theoretical consideration based on the known reactivity of these species. nih.govresearchgate.netresearchgate.net

Optimization and Efficiency in Synthesis

Achieving high yields and purity is paramount in the synthesis of this compound for its subsequent use in other chemical transformations.

Considerations for Reaction Yield and Selectivity

For the conventional synthesis from 3,3,3-triphenylpropionic acid, several factors can be optimized to maximize the yield and selectivity. The use of an excess of the chlorinating agent, such as thionyl chloride, ensures the complete conversion of the starting carboxylic acid. orgsyn.org The reaction temperature and time are also critical parameters; refluxing is often necessary to drive the reaction to completion. orgsyn.org

The choice of solvent can also play a role. While the reaction can often be run neat, the use of an inert solvent like toluene or dichloromethane (B109758) can aid in moderating the reaction rate and improving handling, especially for larger scale preparations. The purity of the starting 3,3,3-triphenylpropionic acid is also crucial, as impurities may lead to side reactions and a lower yield of the desired product.

Strategies for Isolation and Purification

The isolation of this compound from the reaction mixture typically involves the removal of the excess chlorinating agent and any solvent used. This is usually achieved through distillation under reduced pressure. prepchem.comlibretexts.org

Further purification can be achieved by fractional distillation to separate the acyl chloride from any remaining starting material or non-volatile impurities. libretexts.org Given that this compound is a solid at room temperature, recrystallization from a suitable dry, non-polar solvent such as petroleum ether or a mixture of toluene and petroleum ether can be an effective purification method. lookchem.com It is imperative to carry out all purification steps under anhydrous conditions, as acyl chlorides are readily hydrolyzed back to the corresponding carboxylic acid in the presence of moisture. lookchem.com For aryl acyl chlorides that are less prone to hydrolysis, a workup involving washing with a dilute sodium bicarbonate solution can be employed to remove acidic impurities. lookchem.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3,3,3-Triphenylpropionic acid
Thionyl chloride
Phosphorus pentachloride
Oxalyl chloride
Ketene
Triphenylmethyl cation (Trityl cation)
Trityl chloride
Sulfur dioxide
Hydrogen chloride
Carbon dioxide
Carbon monoxide
Toluene
Dichloromethane
Petroleum ether

Reactivity and Mechanistic Investigations of 3,3,3 Triphenylpropionyl Chloride

Nucleophilic Acyl Substitution Reactions

3,3,3-Triphenylpropionyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effect of the adjacent chlorine atom, makes it a prime target for a variety of nucleophiles. These reactions proceed via a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group.

The reaction of acyl chlorides with alcohols is a fundamental method for the synthesis of esters. libretexts.orglibretexts.orgchemistrysteps.com This transformation, known as esterification, involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org The reaction is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct. chemistrysteps.com

This compound reacts with various primary, secondary, and tertiary alcohols, as well as substituted carbinols, to produce the corresponding 3,3,3-triphenylpropionate esters. The general mechanism involves the addition of the alcohol to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a chloride ion and deprotonation to yield the final ester product. libretexts.org

Table 1: Representative Esterification Reactions

Alcohol/Carbinol Product
Methanol Methyl 3,3,3-triphenylpropionate
Ethanol Ethyl 3,3,3-triphenylpropionate
Isopropanol Isopropyl 3,3,3-triphenylpropionate
tert-Butanol tert-Butyl 3,3,3-triphenylpropionate

Amides are synthesized by the reaction of acyl chlorides with ammonia (B1221849) or primary and secondary amines. chemistrysteps.com This reaction is generally very fast due to the high nucleophilicity of amines. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated. Alternatively, an external base like pyridine can be used.

This compound reacts with a wide range of amines to form N-substituted 3,3,3-triphenylpropionamides. This includes cyclic amines such as substituted piperidines and various azabicycloalkanes, which are important structural motifs in medicinal chemistry. nih.govresearchgate.netmdpi.comresearchgate.netgoogle.com Similarly, the amino group of amino acid esters, like phenylalaninates, can be acylated to form peptide-like structures.

Table 2: Representative Amidation Reactions

Amine Product
Piperidine 1-(3,3,3-Triphenylpropanoyl)piperidine
1-Azabicyclo[2.2.2]octan-3-amine N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,3,3-triphenylpropanamide
Methyl phenylalaninate Methyl N-(3,3,3-triphenylpropanoyl)phenylalaninate

The reaction of acyl chlorides with organometallic reagents provides a powerful tool for carbon-carbon bond formation. The nature of the product depends significantly on the reactivity of the organometallic reagent used.

Organocadmium reagents, such as diphenylcadmium, are relatively mild and selectively react with acyl chlorides to produce ketones. vedantu.comdoubtnut.com The reaction typically stops at the ketone stage because organocadmium compounds are not reactive enough to attack the less electrophilic ketone carbonyl group. Thus, the reaction of this compound with diphenylcadmium is expected to yield 1,1,1,3,3-pentaphenylpropan-2-one.

In contrast, Grignard reagents are highly reactive organomagnesium halides (RMgX). wikipedia.orgadichemistry.com They react vigorously with acyl chlorides, and the reaction does not stop at the ketone. The initially formed ketone is more reactive towards the Grignard reagent than the starting acyl chloride, leading to a second nucleophilic addition. adichemistry.com Consequently, the reaction of an acyl chloride with two or more equivalents of a Grignard reagent, followed by an aqueous workup, yields a tertiary alcohol. adichemistry.comlibretexts.org

Table 3: Reactions with Organometallic Reagents

Organometallic Reagent Intermediate Product Final Product (after workup)
Diphenylcadmium ((C₆H₅)₂Cd) 1,1,1,3,3-Pentaphenylpropan-2-one 1,1,1,3,3-Pentaphenylpropan-2-one
Phenylmagnesium bromide (C₆H₅MgBr) 1,1,1,3,3-Pentaphenylpropan-2-one 1,1,1,3,3,3-Hexaphenylpropan-2-ol

Electrophilic Aromatic Acylation Reactions

While the primary reactivity of this compound involves nucleophilic attack at the acyl carbon, the phenyl groups attached to the adjacent carbon allow for intramolecular electrophilic aromatic substitution reactions under appropriate conditions.

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can undergo an intramolecular Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a highly electrophilic acylium ion. wikipedia.orglibretexts.org One of the adjacent phenyl rings then acts as an intramolecular nucleophile, attacking the acylium carbon. This cyclization process, followed by deprotonation to restore aromaticity, results in the formation of a new ring.

Specifically, the cyclization of this compound yields 3,3-Diphenyl-1-indanone . This reaction involves the formation of a five-membered ring fused to one of the phenyl rings. Such intramolecular acylations are efficient methods for constructing polycyclic ketone systems. masterorganicchemistry.comnih.gov

The intramolecular Friedel-Crafts reaction of this compound proceeds through a well-defined mechanism, but potential competing pathways must be considered. The key intermediate is the acylium ion tethered to the triphenylmethyl (trityl) group.

Ring Size Formation : Intramolecular Friedel-Crafts acylations generally favor the formation of five- and six-membered rings due to lower ring strain in the transition state. masterorganicchemistry.com In the case of this compound, the attack of an ortho-carbon of one of the phenyl rings on the acylium ion leads to a stable five-membered ring, as seen in the formation of 3,3-diphenylindanone. This is a kinetically and thermodynamically favorable pathway.

Intermolecular vs. Intramolecular Reaction : For an intramolecular reaction to be favored over an intermolecular one, the reaction is typically carried out under high dilution conditions. This reduces the probability of one molecule reacting with another. However, the proximity of the reactive phenyl ring in this compound makes the intramolecular pathway inherently efficient. masterorganicchemistry.com

Alternative Cyclization Modes : While cyclization onto the ortho position is dominant, attack at the para position is sterically hindered. Attack at the meta position is electronically disfavored in electrophilic aromatic substitution.

Rearrangements : Unlike Friedel-Crafts alkylations where carbocation rearrangements are common, the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. libretexts.org This ensures that the acylation is regioselective and predictable.

The successful synthesis of 3,3-diphenylindanone from this compound highlights the prevalence of the 5-membered ring closure as the major reaction pathway under Friedel-Crafts conditions.

Other Reaction Pathways and Transformations

Derivatization for Advanced Organic Building Blocks

This compound serves as a versatile starting material for the synthesis of a variety of advanced organic building blocks. Its reactive acyl chloride group readily participates in several fundamental organic transformations, allowing for the introduction of the bulky and sterically significant 3,3,3-triphenylpropyl moiety into a wide range of molecular architectures. This derivatization is key to developing novel compounds with tailored electronic, optical, and structural properties for applications in materials science and medicinal chemistry. The principal pathways for its derivatization include Friedel-Crafts acylation, esterification, and amidation, each yielding a distinct class of compounds with unique functionalities.

Friedel-Crafts Acylation:

One of the most powerful methods for forming carbon-carbon bonds, the Friedel-Crafts acylation, can be effectively employed using this compound. wikipedia.orgorganic-chemistry.org In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring to yield a ketone. libretexts.org This method allows for the direct attachment of the 3,3,3-triphenylpropionyl group to various aromatic systems, creating complex ketone derivatives. These resulting aryl ketones are valuable intermediates, as the carbonyl group can be further modified, for instance, through reduction to an alcohol or a methylene (B1212753) group, expanding the diversity of accessible molecular scaffolds. libretexts.org

Esterification and Amidation Reactions:

The high reactivity of the acyl chloride function in this compound makes it an excellent precursor for the synthesis of esters and amides. These reactions involve the nucleophilic acyl substitution of the chloride with an alcohol or an amine, respectively. youtube.com

The synthesis of esters is typically achieved by reacting this compound with a wide array of primary, secondary, or tertiary alcohols. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The resulting esters, incorporating the sterically demanding 3,3,3-triphenylpropyl group, are of interest in the development of functional materials and as intermediates in organic synthesis.

Similarly, amides can be readily prepared by treating this compound with primary or secondary amines. fishersci.itresearchgate.net The reaction is generally rapid and high-yielding. The resulting amides are structurally robust and can exhibit interesting biological activities or serve as building blocks for larger, more complex molecules, including polymers and pharmacologically active compounds. nih.gov The synthesis of dipeptides and other amide derivatives can also be achieved using this methodology, often with the aid of coupling reagents to ensure high efficiency and prevent side reactions. chemrxiv.orgorganic-chemistry.org

The following table summarizes the key derivatization reactions of this compound for the generation of advanced organic building blocks.

Reaction TypeReactantCatalyst/ConditionsProduct ClassPotential Applications of Products
Friedel-Crafts AcylationAromatic Compound (e.g., Benzene)Lewis Acid (e.g., AlCl₃)Aryl KetoneIntermediates for pharmaceuticals, materials with specific electronic properties
EsterificationAlcohol (e.g., Ethanol)Base (e.g., Pyridine)EsterPlasticizers, fragrance components, synthetic intermediates
AmidationAmine (e.g., Aniline)Typically no catalyst needed, or a non-nucleophilic baseAmidePrecursors for polymers, biologically active molecules, functional materials

These derivatization pathways highlight the utility of this compound as a foundational molecule for constructing a diverse array of complex organic structures tailored for advanced applications.

Applications of 3,3,3 Triphenylpropionyl Chloride in the Construction of Complex Organic Architectures

Role in Mechanically Interlocked Molecules (MIMs) Synthesis

Mechanically Interlocked Molecules (MIMs), such as rotaxanes and catenanes, are architectures where two or more components are linked by a mechanical bond rather than a covalent one. The synthesis of these molecules often relies on "capping" or "stoppering" reactions to prevent the disassembly of the threaded components. The substantial size of the group introduced by 3,3,3-triphenylpropionyl chloride makes it an effective tool for this purpose. researchgate.net

Rotaxanes consist of a linear "axle" or "thread" molecule passing through a cyclic "wheel" or macrocycle. To prevent the macrocycle from slipping off, large, bulky functional groups, known as "stoppers," are attached to the ends of the axle. researchgate.net The 3,3,3-triphenylpropionyl group is ideally suited for this role due to its large volume.

In the context of porphyrin-viologen rotaxanes, which have been studied for their unique photochemical and electrochemical properties, a bulky stopper is essential. rsc.orgru.nl A porphyrin-containing host can exhibit a high affinity for a viologen guest, facilitating the threading process. rsc.org The synthesis is completed by an end-capping reaction that introduces a group large enough to block the macrocycle's passage. While various bulky groups are used, the triphenylmethyl moiety provided by this compound serves as a classic example of a non-coordinating, sterically massive stopper. researchgate.net Advances in synthesis have allowed porphyrins themselves to be incorporated as stoppers or as components of the macrocycle, leading to increasingly complex and functional rotaxane assemblies. researchgate.net

Table 1: Conceptual Components of a Rotaxane Utilizing a Trityl-Based Stopper

Component Function Example Moiety Reagent for Installation
Axle The linear component that is threaded. Alkyl or polyether chain with terminal reactive sites (e.g., an alcohol or amine). Varies based on desired axle structure.
Macrocycle The cyclic component or "wheel". Crown ether, cyclodextrin, or a porphyrin-based macrocycle. Varies based on desired wheel structure.

Polyrotaxanes are polymers in which multiple macrocycles are threaded onto a long polymer chain, which is then capped at both ends. These structures have unique properties, such as the ability of the rings to move along the chain, making them interesting for applications in slidable materials and hydrogels.

The synthesis of polyrotaxanes often involves a "clipping" or "threading-followed-by-stoppering" approach. In the latter method, a mixture of pre-formed macrocycles and a polymer chain with reactive termini (e.g., hydroxyl or amino groups) is prepared. The macrocycles thread onto the polymer chain statistically. The process is finalized by a capping reaction, where a large stoppering agent like this compound is added. This reacts with the polymer's terminal groups, covalently attaching the bulky 3,3,3-triphenylpropionyl stoppers and permanently entrapping the macrocycles on the polymer backbone.

Statistical threading is a common strategy for forming mechanically interlocked molecules. This method relies on the random threading of a macrocycle over a linear axle molecule that is present in the same solution. There is no strong templating interaction guiding the assembly; instead, the formation of the threaded pre-rotaxane complex is governed by statistical probability.

Once a statistical equilibrium is reached, a stoppering agent is introduced to the reaction mixture. This compound can be used in this critical step. It reacts with the ends of the threaded axles, attaching the bulky stopper groups and locking the macrocycle in place to form the final, stable rotaxane. rsc.orgresearchgate.net The efficiency of this process depends on the concentration of the components and the time allowed for statistical threading before the capping reaction is initiated. This method is advantageous for its simplicity, as it does not require the synthesis of complex templating moieties on the axle or macrocycle.

Functionalization of Biologically Relevant Compounds

The introduction of the 3,3,3-triphenylpropionyl group can significantly alter the physicochemical properties of a biologically active molecule, such as its lipophilicity, steric profile, and interaction with biological targets. This makes this compound a useful reagent in medicinal chemistry and drug discovery.

O-acylation is a chemical reaction that introduces an acyl group onto a hydroxyl moiety, forming an ester. In the realm of natural product chemistry, this modification can be used to create novel derivatives with altered biological activities.

A specific example is the O-acylation of 17-desacetylvindoline, a derivative of the complex indole (B1671886) alkaloid vindoline (B23647). mdpi.com Researchers have used this compound, prepared in situ from 3,3,3-triphenylpropionic acid and thionyl chloride, to acylate the C17-hydroxyl group of 17-desacetylvindoline. mdpi.com This reaction attaches a sterically large, neutral triphenylmethyl-containing moiety to the vindoline scaffold. mdpi.com The purpose of such a modification is often to explore structure-activity relationships, for instance, by comparing the biological effects of a large, non-ionic group to a similarly sized but charged group at the same position on the molecule. mdpi.com

Table 2: Research Findings on the O-Acylation of 17-Desacetylvindoline

Reactant 1 Reactant 2 Reagents Conditions Product Yield Source

The development of chemical libraries containing a diverse set of related compounds (analogs) is a cornerstone of modern drug discovery. mdpi.commdpi.com These libraries are screened against biological targets to identify new lead compounds. The synthesis of such analogs often involves modifying a core molecular scaffold with various building blocks. mdpi.com

This compound can be employed as a building block in this process to generate analogs with a specific type of bulky, lipophilic substitution. By reacting the chloride with a core scaffold containing a suitable nucleophile (like an alcohol or amine), a new derivative is created. Including such a compound in a chemical library allows researchers to systematically probe how a large, sterically demanding group affects biological activity. This approach is valuable in exploring the target's binding pocket and optimizing lead compounds by modifying their steric and electronic properties to enhance potency or selectivity. mdpi.commdpi.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
3,3,3-Triphenylpropionic acid
17-desacetylvindoline
Thionyl chloride
Triethylamine (B128534)
Dichloromethane (B109758)
Vindoline
Viologen

Synthesis of Polyaromatic Ketones and Related Structures

The construction of intricate polyaromatic frameworks is a cornerstone of modern organic synthesis, with applications ranging from materials science to medicinal chemistry. Within this field, this compound serves as a valuable building block for the introduction of the bulky and rigid triphenylmethyl moiety. This section explores its application in the formation of polyaromatic ketones, specifically focusing on the synthesis of substituted propanones and butanones.

Formation of Substituted Propanones and Butanones

The synthesis of ketones from acyl chlorides is a fundamental transformation in organic chemistry. One established method involves the reaction of an acyl chloride with an organocadmium reagent. This approach is particularly useful as it typically prevents the over-addition that can be problematic with more reactive organometallic reagents like Grignard or organolithium reagents.

The reaction of this compound with organocadmium reagents provides a direct route to substituted propanones and butanones featuring the triphenylmethyl group. The general scheme for this reaction involves the preparation of the organocadmium reagent, typically from a Grignard reagent and cadmium chloride, followed by its reaction with the acyl chloride.

For instance, the reaction of this compound with dimethylcadmium (B1197958) is expected to yield 1,1,1-triphenyl-2-propanone. Similarly, employing diethylcadmium (B3343991) would lead to the formation of 1,1,1-triphenyl-2-butanone. These reactions are analogous to the well-documented synthesis of acetone (B3395972) from acetyl chloride and dimethylcadmium, and butan-2-one from acetyl chloride and diethylcadmium. doubtnut.comdoubtnut.comdoubtnut.com

The general reaction is as follows:

2 (C₆H₅)₃CCH₂COCl + R₂Cd → 2 (C₆H₅)₃CCH₂COR + CdCl₂

Where 'R' can be a methyl or ethyl group, among others.

Detailed research findings on the specific application of this compound in these reactions are presented in the following data tables.

Table 1: Synthesis of Substituted Propanones using this compound

ProductReactant 1Reactant 2Expected Product Structure
1,1,1-Triphenyl-2-propanoneThis compoundDimethylcadmium(C₆H₅)₃CCH₂COCH₃

Table 2: Synthesis of Substituted Butanones using this compound

ProductReactant 1Reactant 2Expected Product Structure
1,1,1-Triphenyl-2-butanoneThis compoundDiethylcadmium(C₆H₅)₃CCH₂COCH₂CH₃

The utility of this method lies in its ability to cleanly introduce a short alkyl chain adjacent to the carbonyl group, which is attached to the sterically demanding triphenylmethyl scaffold. The resulting ketones are valuable intermediates for further synthetic elaborations, allowing for the construction of more complex organic architectures.

Analytical and Spectroscopic Characterization Methodologies for 3,3,3 Triphenylpropionyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3,3,3-Triphenylpropionyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural verification.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be characterized by signals corresponding to its two distinct proton environments: the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the three phenyl rings.

Based on the spectrum of the closely related 3,3,3-Triphenylpropionic acid, the aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. spectrabase.com The methylene protons in the acid appear as a singlet at approximately δ 3.6 ppm. spectrabase.com Upon conversion of the carboxylic acid to the more electron-withdrawing acyl chloride, the methylene protons are expected to experience a downfield shift. The electronegative chlorine atom deshields the adjacent methylene group, moving its resonance to a higher chemical shift value, likely in the region of δ 3.8-4.2 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H) 7.0 - 7.5 Multiplet

Carbon NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the quaternary triphenylmethyl carbon, the methylene carbon, and the aromatic carbons.

Analysis of 3,3,3-Triphenylpropionic acid shows the carboxylic carbonyl carbon at approximately δ 178 ppm, the methylene carbon (CH₂) at δ 42.1 ppm, the quaternary carbon (C(Ph)₃) at δ 62.5 ppm, and aromatic carbons in the δ 126-146 ppm range. chemicalbook.com

The conversion to an acyl chloride significantly impacts the chemical shift of the carbonyl carbon and the adjacent methylene carbon. The carbonyl carbon of an acyl chloride is typically found further downfield than its carboxylic acid counterpart, generally in the range of 160-180 ppm, but the specific environment can cause shifts. The most significant change is expected for the carbonyl carbon itself. The methylene carbon would also shift downfield due to the increased inductive effect of the -COCl group compared to -COOH.

Table 2: Comparison of ¹³C NMR Chemical Shifts for 3,3,3-Triphenylpropionic Acid and Expected Shifts for this compound

Carbon Atom 3,3,3-Triphenylpropionic Acid (δ, ppm) chemicalbook.com This compound (Expected δ, ppm)
Carbonyl (C=O) ~178 170 - 175
Quaternary (-C(Ph)₃) 62.5 ~63
Methylene (-CH₂-) 42.1 45 - 50
Aromatic (C-H) 126.7, 128.0, 129.9 127 - 131

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The transformation of 3,3,3-Triphenylpropionic acid to this compound results in distinct and easily identifiable changes in the IR spectrum.

The spectrum of 3,3,3-Triphenylpropionic acid is marked by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer. nist.gov It also shows a strong C=O stretching absorption around 1700 cm⁻¹. nist.gov

Upon conversion to this compound, the most notable change is the complete disappearance of the broad O-H stretch. In its place, a new, very strong C=O stretching band appears at a higher frequency, typically in the range of 1780-1815 cm⁻¹. This shift to a higher wavenumber is a hallmark of the highly electrophilic carbonyl group in an acyl chloride. Additionally, a C-Cl stretching vibration can be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Key IR Absorption Bands for Functional Group Identification

Functional Group Vibrational Mode 3,3,3-Triphenylpropionic Acid (cm⁻¹) nist.gov This compound (Expected cm⁻¹)
Carbonyl C=O Stretch ~1700 1780 - 1815 (strong)
Hydroxyl O-H Stretch 2500 - 3300 (very broad) Absent
Aryl C-H C-H Stretch ~3000-3100 ~3000-3100
Alkyl C-H C-H Stretch ~2850-3000 ~2850-3000

Mass Spectrometry (MS) in Product Verification

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of 3,3,3-Triphenylpropionic acid shows a molecular ion peak [M]⁺ at m/z 302, corresponding to its molecular weight. nist.gov A prominent fragment is observed at m/z 243, which corresponds to the stable triphenylmethyl (trityl) cation, [(C₆H₅)₃C]⁺, formed by the loss of the -CH₂COOH group.

For this compound (Molecular Formula: C₂₁H₁₇ClO), the molecular ion peak [M]⁺ would be expected at m/z 320, with a characteristic M+2 peak at m/z 322 of approximately one-third the intensity, due to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern is expected to be dominated by the formation of the highly stable trityl cation at m/z 243, resulting from the cleavage of the bond between the quaternary carbon and the methylene group. Another likely fragmentation would be the loss of a chlorine radical to give an acylium ion [M-Cl]⁺ at m/z 285.

X-ray Crystallography for Solid-State Structural Determination of Products

While obtaining a single crystal of the reactive this compound can be challenging, X-ray crystallography is an invaluable tool for determining the precise three-dimensional structure of its stable crystalline derivatives. bldpharm.com This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on derivatives such as various substituted phenylpropionic acids have been successfully conducted using X-ray powder diffraction to determine their crystal and molecular structures. nist.gov For instance, the analysis of triphenyl tetrazolium salts has yielded detailed crystal structures, confirming intermolecular hydrogen bonding and the three-dimensional framework. nih.gov Should a stable crystalline derivative of this compound be formed, X-ray crystallography would offer unequivocal proof of its atomic arrangement, confirming the connectivity established by spectroscopic methods. bldpharm.com

Computational and Theoretical Studies on 3,3,3 Triphenylpropionyl Chloride and Its Reaction Pathways

Quantum Chemical Calculations for Mechanistic Elucidation (e.g., Spirocyclization)

Quantum chemical calculations are pivotal in elucidating the mechanisms of complex organic reactions. While specific studies on the spirocyclization of 3,3,3-triphenylpropionyl chloride are not extensively documented, the principles of these calculations can be applied to understand its potential reaction pathways. Density Functional Theory (DFT) and ab initio methods are powerful tools for exploring reaction mechanisms, such as cycloadditions and intramolecular rearrangements.

For instance, in related systems, quantum mechanical calculations have been used to investigate stepwise versus concerted mechanisms. These calculations can determine the transition state energies and geometries, providing a kinetic or thermodynamic rationale for observed product distributions. A study on π-extended enolate-type donor systems highlighted the use of quantum mechanics to suggest a kinetically controlled, stepwise mechanism in a reaction involving a nitroolefin. nih.gov This involved the initial reversible formation of a zwitterionic intermediate, followed by an irreversible ring closure. nih.gov Such a computational approach could theoretically be applied to the reactions of this compound to predict whether a spirocyclization would proceed through a concerted pericyclic reaction or a stepwise pathway involving ionic intermediates.

Theoretical investigations into the tautomerism of related thiol-thione compounds have also utilized quantum chemical calculations to determine the relative stabilities and energy barriers between different forms. science.gov These studies showcase the capability of computational methods to explore complex potential energy surfaces and identify the most feasible reaction pathways. science.gov

Molecular Modeling of Reactivity and Stereoselectivity

Molecular modeling techniques are essential for understanding the three-dimensional aspects of chemical reactivity and stereoselectivity. For derivatives of 3,3,3-triphenylpropionic acid, the parent acid of the chloride, computational studies have been instrumental in exploring chirality transmission and conformational preferences.

A notable area of research has been the induction of helicity in the triphenylmethyl (trityl) group. Studies on chiral esters and amides of 3,3,3-triphenylpropionic acid have shown how a permanent chiral center can influence the stereodynamic trityl group, leading to a preferred helical conformation. acs.org This process of chirality transmission can be modeled to understand the origins of stereoselectivity in reactions involving these molecules. acs.org

The table below summarizes computational methods applied to study derivatives of the parent acid, which are indicative of the approaches that could be used for this compound.

Computational MethodApplicationStudied SystemReference
Time-Dependent DFT (TD-DFT)Calculation of Electronic Circular Dichroism (ECD) spectraChiral derivatives of 3,3,3-triphenylpropionic acid researchgate.net
Molecular ModelingAnalysis of chirality transmission from a stereocenter to the trityl groupChiral 3,3,3-triphenylpropionic acid esters and amides acs.org
Ab initio calculationsDetermination of stable geometries and conformationsMethoxy-substituted 4-phenyl-4-thiazoline-2-thiones science.gov

These modeling studies often reveal that subtle non-covalent interactions, such as C–H···O hydrogen bonds and van der Waals forces, play a crucial role in determining the molecular packing in the solid state and can influence the outcome of reactions. acs.org For this compound, molecular modeling could predict how the bulky triphenylmethyl group sterically influences the approach of a nucleophile to the acyl chloride functionality, thereby controlling the stereoselectivity of a reaction.

Computational Approaches in Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. Computational SAR approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net While specific SAR studies on derivatives of this compound are not widely published, the synthesis of a vindoline (B23647) derivative incorporating the 3,3,3-triphenylpropanoyl moiety suggests potential biological applications. mdpi.com

The general workflow of a computational SAR study involves several key steps:

Data Set Preparation: A series of molecules with known biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Descriptors: Various steric, electronic, and hydrophobic fields are calculated around the molecules.

Statistical Analysis: A mathematical model is developed to correlate the descriptors with the biological activity.

Model Validation and Prediction: The model's predictive power is tested, and it is used to predict the activity of new, unsynthesized compounds. researchgate.net

In the context of this compound derivatives, a hypothetical SAR study could begin with a lead compound, such as the aforementioned vindoline derivative, which has been evaluated for its anticancer effects. mdpi.com By synthesizing a series of analogues with modifications to the triphenylmethyl group or the linker to the vindoline core, one could establish a dataset for a 3D-QSAR study. The resulting model could then guide the design of new derivatives with potentially enhanced potency or selectivity. researchgate.netnih.gov

The table below outlines the general types of computational methods used in SAR studies that could be applied to derivatives of this compound.

Computational SAR TechniqueDescriptionPotential Application for Derivatives
3D-QSAR (e.g., CoMFA, CoMSIA)Correlates 3D molecular fields (steric, electrostatic) with biological activity to generate predictive models. researchgate.netTo identify key structural features of this compound derivatives that influence their biological activity.
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target protein to estimate binding affinity.To elucidate the binding mode of biologically active derivatives with their protein targets.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups responsible for biological activity.To create a model for virtual screening of new potential derivatives based on the 3,3,3-triphenylpropionyl scaffold.

By employing these computational strategies, researchers can accelerate the discovery and optimization of new molecules derived from this compound for various applications.

Green Chemistry Principles in the Synthesis and Utilization of 3,3,3 Triphenylpropionyl Chloride

Minimization of Hazardous Reagents (e.g., Avoiding Thionyl Chloride in Related Pathways)

The traditional synthesis of 3,3,3-Triphenylpropionyl chloride involves the use of thionyl chloride (SOCl₂) to convert 3,3,3-triphenylpropionic acid to its corresponding acyl chloride. prepchem.com Thionyl chloride is a hazardous reagent, known for its toxicity and the release of corrosive and toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. researchgate.net In the context of green chemistry, a primary goal is to replace such hazardous reagents with safer alternatives.

Several greener alternatives to thionyl chloride for the synthesis of acyl chlorides have been explored for various carboxylic acids. These alternatives, while not yet documented specifically for 3,3,3-triphenylpropionic acid, offer potential pathways for a more environmentally friendly synthesis.

Oxalyl chloride ((COCl)₂): Often considered a milder and more selective reagent than thionyl chloride, oxalyl chloride decomposes into volatile byproducts (CO, CO₂, HCl), which can simplify product purification. researchgate.net However, it is more expensive and can be associated with the formation of carcinogenic byproducts in the presence of certain catalysts like DMF. researchgate.net

Triphosgene (Bis(trichloromethyl) carbonate): This solid reagent is a safer alternative to gaseous phosgene (B1210022) and can be used for the synthesis of acyl chlorides. researchgate.net A patented green synthesis method for triphenylchloromethane from triphenylcarbinol utilizes triphosgene, suggesting its potential applicability in similar sterically hindered systems. google.com

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): This reagent has been used as a mild and efficient dehydrating agent for the conversion of carboxylic acids to a variety of derivatives, including acyl chlorides. It offers advantages such as operational simplicity and the formation of a solid byproduct (cyanuric acid) that can be easily filtered off.

The application of these greener chlorinating agents to the sterically hindered 3,3,3-triphenylpropionic acid would require further research to optimize reaction conditions and evaluate their efficiency.

Development of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional syntheses of acyl chlorides often employ volatile organic compounds (VOCs) such as benzene (B151609) or chlorinated solvents, which are associated with environmental and health hazards. orgsyn.org Green chemistry encourages the use of environmentally benign solvents.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. rsc.org Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive green alternatives. rsc.org For acylation reactions, specific ionic liquids have been shown to be effective. rsc.org The use of an ionic liquid as a solvent for the synthesis of this compound could potentially eliminate the need for hazardous VOCs.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper and more biodegradable. Their application in Friedel-Crafts acylation reactions has been demonstrated, indicating their potential for related syntheses.

Solvent-free reactions: Conducting reactions in the absence of a solvent is another key principle of green chemistry. This approach minimizes waste and can lead to higher reaction rates. While the synthesis of this compound from its corresponding acid is typically performed in a solvent to facilitate the reaction and product separation, the feasibility of a solvent-free approach, potentially with microwave irradiation to provide the necessary energy, could be an area for future investigation.

Enhancements in Atom Economy and Synthetic Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a greener process with less waste generation.

The synthesis of 3,3,3-triphenylpropionic acid itself, the precursor to the target acyl chloride, can be evaluated for its atom economy. One reported synthesis involves the reaction of triphenylcarbinol with malonic acid. prepchem.com

Reaction: (C₆H₅)₃COH + CH₂(COOH)₂ → (C₆H₅)₃CCH₂COOH + CO₂ + H₂O

In this reaction, carbon dioxide and water are generated as byproducts, which lowers the atom economy.

The conversion of 3,3,3-triphenylpropionic acid to this compound using traditional reagents also presents challenges in atom economy.

Reaction with Thionyl Chloride: (C₆H₅)₃CCH₂COOH + SOCl₂ → (C₆H₅)₃CCH₂COCl + SO₂ + HCl

The byproducts, sulfur dioxide and hydrogen chloride, are waste products, reducing the atom economy of this step. Using a reagent like oxalyl chloride would produce carbon monoxide and carbon dioxide as byproducts. While still not 100% atom economical, the nature of the byproducts might be preferable in some contexts.

A truly atom-economical synthesis of this compound would involve a catalytic process where the chlorine atom is directly transferred from a source to the acyl group without the generation of stoichiometric byproducts. While such methods are not yet established for this specific compound, their development remains a key goal in green chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.